molecular formula C24H38N4O7S B558383 Boc-Arg(Pbf)-OH CAS No. 200124-22-7

Boc-Arg(Pbf)-OH

Cat. No. B558383
M. Wt: 526,65 g/mole
InChI Key: CVFXPOKENLGCID-KRWDZBQOSA-N
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Description

“Boc-Arg(Pbf)-OH” is a protected form of L-arginine used in the synthetic preparation of peptides . It’s also used as a building block in the synthesis of anticancer amphipathic peptide-dendronized compounds .


Synthesis Analysis

“Boc-Arg(Pbf)-OH” is used in peptide synthesis . The synthetic method of “Fmoc Arg (Pbf) OH” involves first by arginic carboxyl esterification; Boc bases are introduced on amino again amido protecting gets up, Pbf groups are introduced on guanidine radicals, slough Boc groups; saponification, finally introduces Fmoc groups on amino .


Molecular Structure Analysis

The molecular formula of “Boc-Arg(Pbf)-OH” is C24H38N4O7S . Its molecular weight is 526.65 .


Chemical Reactions Analysis

“Boc-Arg(Pbf)-OH” is used in Boc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

“Boc-Arg(Pbf)-OH” has a molecular weight of 526.65 . Its empirical formula is C24H38N4O7S .

Scientific Research Applications

  • Minimizing Tryptophan Alkylation in Peptide Synthesis : Boc-Arg(Pbf)-OH, when used with Boc side-chain protection for Trp, minimizes Trp alkylation during TFA treatment in solid-phase peptide synthesis (Fields & Fields, 1993).

  • Microwave-Assisted Synthesis of Cyclic RGD Peptides : It has been effectively used in the microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor (Yamada et al., 2012).

  • Solid-Phase Peptide Synthesis Using N-Butylpyrrolidinone : A method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone as a solvent has been developed, addressing issues related to yield and peptide quality (de la Torre et al., 2020).

  • Synthesis of Glutaryl-Containing Derivatives of GRGD and KRGD Peptides : Derivatives of GRGD and KRGD peptides containing Boc-Arg(Pbf)-OH have been synthesized for potential applications in linking these peptides to other biologically active molecules or nanoparticles (Demin et al., 2019).

  • Solid-Phase Synthesis of N-Methylated Peptides : The use of Boc-Arg(Pbf)-OH in the microwave-assisted solid-phase synthesis of N-methylated peptides has been studied, revealing specific temperature-dependent yields (Roodbeen et al., 2012).

  • Efficient Access to Pbf-Protected Argininic Acid : A method for efficiently producing Pbf-protected argininic acid [H–OArg(Pbf)–OH], a building block for Fmoc-solid phase peptide synthesis, has been developed using nitrosating agents (Cupido et al., 2005).

properties

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFXPOKENLGCID-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462873
Record name Boc-Arg(Pbf)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Arg(Pbf)-OH

CAS RN

200124-22-7
Record name Boc-Arg(Pbf)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
T Opatz, RMJ Liskamp - Journal of Combinatorial Chemistry, 2002 - ACS Publications
A novel selectively deprotectable triazacyclophane scaffold was used for the design and split−mix synthesis of two libraries of solid-phase bound tripodal synthetic receptors possessing …
Number of citations: 37 pubs.acs.org
S Luo, Y Zhang, J Cao, B He, S Li - Colloids and Surfaces B: Biointerfaces, 2016 - Elsevier
A new drug delivery system with improved endocytosis efficiency based on arginine modified poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-PCL) diblock copolymers was …
Number of citations: 20 www.sciencedirect.com
J Lee, PE Saw, V Gujrati, Y Lee, H Kim, S Kang… - Theranostics, 2016 - ncbi.nlm.nih.gov
Although efforts have been made to develop a platform carrier for the delivery of RNAi therapeutics, systemic delivery of siRNA has shown only limited success in cancer therapy. …
Number of citations: 38 www.ncbi.nlm.nih.gov
H Liang, A Hu, X Chen, R Jin, K Wang, B Ke… - Journal of Materials …, 2019 - pubs.rsc.org
Disulfide modified lipopeptide assemblies with an arginine-rich dendritic periphery provide a promising platform for effective gene transfer. Dendritic arginine peptides that mimic the cell…
Number of citations: 12 pubs.rsc.org
S Huang, X Huang, H Yan - European Journal of Pharmaceutics and …, 2022 - Elsevier
Chemotherapy is the recommended treatment for patients with advanced pancreatic ductal adenocarcinoma (PDAC). However, efficacy of traditional chemotherapy is not satisfactory …
Number of citations: 11 www.sciencedirect.com
C Falciani, M Fabbrini, A Pini, L Lozzi, B Lelli… - Molecular Cancer …, 2007 - AACR
Receptors for endogenous regulatory peptides, like the neuropeptide neurotensin, are overexpressed in several human cancers and can be targets for peptide-mediated tumor-…
Number of citations: 87 aacrjournals.org
G Tan, J Li, D Liu, H Pan, R Zhu, Y Yang… - International Journal of …, 2021 - Elsevier
Gene therapy is a promising approach to many diseases, however, the barriers in the gene delivery restrict its application. Therefore, in the present study, an efficient non-viral gene …
Number of citations: 5 www.sciencedirect.com
Y Zhang, ER Pirmardan, A Brakat… - Advanced …, 2023 - Wiley Online Library
Immunothrombosis, an inflammation‐dependent activation of the coagulation cascade, leads to microthrombi formations in small vessels. It is a dreaded complication of COVID‐19 and …
Number of citations: 3 onlinelibrary.wiley.com
F Wang, Y Wang, H Wang, N Shao, Y Chen, Y Cheng - Biomaterials, 2014 - Elsevier
Abstract Design of an efficient gene vector based on dendrimer remains a great challenge due to the presence of multiple barriers in gene delivery. Single-functionalization on …
Number of citations: 80 www.sciencedirect.com
Z Yin, SJ Patel, WL Wang, G Wang, WL Chan… - Bioorganic & medicinal …, 2006 - Elsevier
Substrate-based tetrapeptide inhibitors with various warheads were designed, synthesized, and evaluated against the Dengue virus NS3 protease. Effective inhibition was achieved by …
Number of citations: 203 www.sciencedirect.com

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